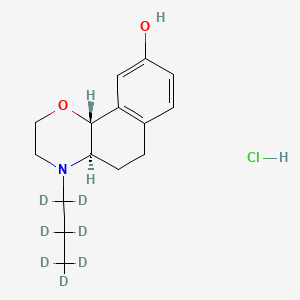
D,L-Mevalonic Acid Dicyclohexylammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D,L-Mevalonic Acid Dicyclohexylammonium Salt is a chemical compound with the molecular formula C18H35NO4 and a molecular weight of 329.47 g/mol . It is a salt form of mevalonic acid, which is a key intermediate in the biosynthesis of cholesterol and other isoprenoids . This compound is often used in scientific research due to its role in metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D,L-Mevalonic Acid Dicyclohexylammonium Salt typically involves the reaction of mevalonic acid with dicyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The reaction can be represented as follows:
Mevalonic Acid+Dicyclohexylamine→D,L-Mevalonic Acid Dicyclohexylammonium Salt
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
D,L-Mevalonic Acid Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mevalonate lactone.
Reduction: Reduction reactions can convert it back to mevalonic acid.
Substitution: It can participate in substitution reactions where the dicyclohexylammonium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Mevalonate lactone
Reduction: Mevalonic acid
Substitution: Various substituted mevalonic acid derivatives
Scientific Research Applications
D,L-Mevalonic Acid Dicyclohexylammonium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various isoprenoids and other complex molecules.
Biology: The compound is studied for its role in the mevalonate pathway, which is crucial for the biosynthesis of cholesterol and other essential biomolecules.
Medicine: Research on this compound contributes to understanding cholesterol metabolism and the development of cholesterol-lowering drugs.
Industry: It is used in the production of various biochemicals and pharmaceuticals.
Mechanism of Action
D,L-Mevalonic Acid Dicyclohexylammonium Salt exerts its effects by participating in the mevalonate pathway. This pathway is responsible for the biosynthesis of cholesterol, isoprenoids, and other essential biomolecules. The compound is converted to mevalonic acid, which is then phosphorylated to form mevalonate-5-phosphate. This intermediate undergoes further transformations to produce isopentenyl pyrophosphate, a key building block for the synthesis of various biomolecules .
Comparison with Similar Compounds
Similar Compounds
Mevalonic Acid: The parent compound of D,L-Mevalonic Acid Dicyclohexylammonium Salt.
Mevalonate Lactone: An oxidized form of mevalonic acid.
Isopentenyl Pyrophosphate: A downstream product in the mevalonate pathway.
Uniqueness
This compound is unique due to its salt form, which enhances its stability and solubility compared to mevalonic acid. This makes it more suitable for various research applications, particularly in studies involving the mevalonate pathway and cholesterol biosynthesis .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3,5-dihydroxy-3-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C6H12O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(10,2-3-7)4-5(8)9/h11-13H,1-10H2;7,10H,2-4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKUKHIZWLYMEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858121 |
Source


|
| Record name | 3,5-Dihydroxy-3-methylpentanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215802-31-5 |
Source


|
| Record name | 3,5-Dihydroxy-3-methylpentanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
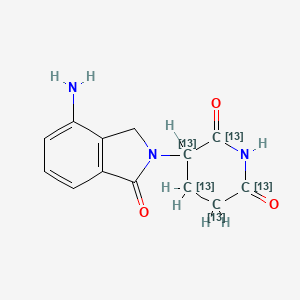

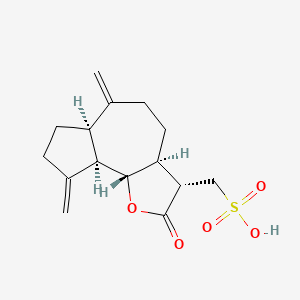
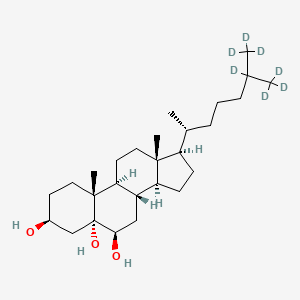
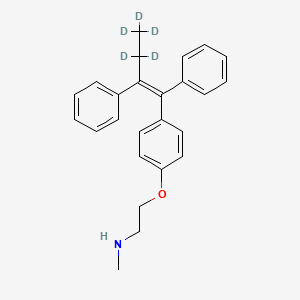
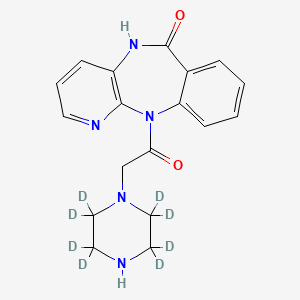


![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)
